Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Description
Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a chlorine atom at position 4 and a methyl ester group at position 5. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antiviral, antimalarial, and kinase-inhibiting agents. Its reactivity at the 4-chloro position allows for nucleophilic substitution, enabling the introduction of diverse functional groups to modulate biological activity .
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-4(6(5)9)3-11-12-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXDWDBIWTDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1Cl)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202363 | |
| Record name | Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-72-5 | |
| Record name | Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the pyrazolopyridine core. The final step involves esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines in the presence of a base such as triethylamine.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly influences biological activity and physicochemical properties:
- 1-Phenyl : Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 50476-72-7) demonstrates antiviral activity against HSV-1, with phenyl groups improving target binding via hydrophobic interactions .
- 1-Benzyl : Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 37801-55-1) introduces a benzyl group, increasing molecular weight (315.75 g/mol) and lipophilicity (LogP = 2.28), which may enhance membrane permeability .
Substituent Variations at Position 4
The 4-chloro group is a common site for functionalization:
- 4-Chloro : Critical for nucleophilic substitution. For example, ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate reacts with amines to yield antimalarial compounds (e.g., L87, IC₅₀ = 3.46–9.30 μM against Plasmodium falciparum) .
- 4-Amino: Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (compound 3a) shows altered electronic properties, with amino groups enabling hydrogen bonding in target interactions .
Substituent Variations at Position 5
The ester/cyano group at position 5 impacts activity and stability:
- Methyl Ester (CO₂Me) : The target compound’s methyl ester balances lipophilicity and metabolic stability.
- Ethyl Ester (CO₂Et) : Ethyl analogs (e.g., ARA-04/05) exhibit higher anti-HSV-1 activity, attributed to prolonged half-life compared to methyl esters .
- Cyano (CN): 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (101) shows reduced antimalarial activity (IC₅₀ > 15.0 μM) compared to ester derivatives, likely due to decreased solubility .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer properties based on various research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H6ClN3O2
- CAS Number : 1196156-72-5
- Physical Form : Yellow to brown solid
- Purity : ≥95%
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. Studies have shown that this compound can act against various viruses:
- Mechanism of Action : The compound has been evaluated for its ability to inhibit viral replication. For instance, it demonstrated high efficacy against the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1), with IC50 values suggesting potent activity .
- Case Study : In a study evaluating several pyrazolo derivatives, this compound exhibited an EC50 value indicating its effectiveness in reducing viral titers in infected cell lines .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Inhibition of COX Enzymes : The compound shows inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary studies revealed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 to 42.1 μM .
- Experimental Results : In vivo studies using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups .
Anticancer Activity
This compound has been explored for its potential anticancer properties:
- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and A375 cells. Studies reported that it effectively induced apoptosis in these cell lines .
- Mechanistic Insights : The anticancer activity is attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. Specifically, it affects cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
| Biological Activity | Target | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiviral | HSV-1/HAV | EC50 values indicating potent activity | Effective in reducing viral titers |
| Anti-inflammatory | COX enzymes | IC50 values: COX-1 (19.45 μM), COX-2 (42.1 μM) | Significant reduction in inflammation |
| Anticancer | HeLa/A375 cells | Effective in inhibiting proliferation | Induces apoptosis via CDK inhibition |
Q & A
Q. What catalytic systems and reaction conditions are optimal for synthesizing Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate under mild conditions?
Amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature is highly effective, enabling a cascade reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. Yields reach 80% on a gram scale, attributed to the catalyst’s high acidity and stability. Reaction monitoring via TLC and recrystallization from ethanol ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
Q. What are the key steps in hydrolyzing the ester group to its carboxylic acid derivative?
Hydrolysis with LiOH in dioxane/water (4:1) at elevated temperatures achieves >90% yield. pH control and recrystallization purify the product, verified by NMR and IR .
Q. How are gram-scale syntheses optimized for high yield and purity?
Scaling to 5 mmol with 25 mg AC-SO3H in ethanol (10 mL) under 30-minute agitation yields 80%. Filtration and ethanol recrystallization remove impurities, validated by HPLC and melting point analysis .
Q. How is biological activity evaluated in vitro?
Assays measure IC₅₀ values against pathogens (e.g., Plasmodium falciparum W2 clone) and viral inhibition (e.g., HSV-1). Controls like Chloroquine establish efficacy thresholds .
Advanced Questions
Q. How do computational docking studies predict antiviral potential?
Molecular docking against targets like SARS-CoV-3CL protease compares binding affinities with known inhibitors (e.g., Chloroquine). Derivatives such as ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate show high in silico activity, guiding selective in vitro testing .
Q. What strategies resolve yield inconsistencies in multi-step syntheses?
Optimizing catalyst loading (5 mg AC-SO3H per 0.25 mmol substrate) and stoichiometry of aniline derivatives minimizes side reactions. TLC monitoring and ethanol recrystallization improve reproducibility .
Q. How do substituents influence biological activity?
Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, improving enzyme interactions. SAR studies reveal lipophilicity-activity correlations; derivatives with 4-fluorophenyl or methylthio groups show enhanced antibacterial/antiviral efficacy .
Q. What mechanistic insights explain cascade reactions forming the pyrazolo[3,4-b]pyridine core?
The mechanism involves aniline’s nucleophilic attack on the cyano group, followed by ring-opening and re-cyclization. AC-SO3H protonates intermediates, accelerating both steps. Kinetic studies and intermediate isolation validate this pathway .
Q. What crystallographic challenges arise with halogenated derivatives, and how are they addressed?
Disordered chlorine atoms and π-π stacking distortions complicate refinement. SHELXL with thermal parameter restraints and Hirshfeld surface analysis improves model accuracy. Hydrogen bonding networks are resolved via iterative refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
